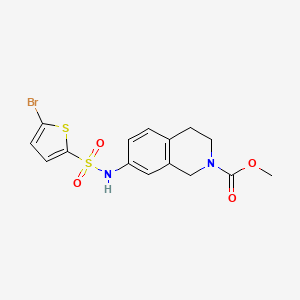

methyl 7-(5-bromothiophene-2-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromothiophene-2-sulfonamide is a thiophene derivative with a bromine atom at the 2-position and a sulfonamide group at the 5-position .

Synthesis Analysis

5-Bromothiophene-2-sulfonamide can be synthesized by reacting 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran .Molecular Structure Analysis

The molecular structure of 5-Bromothiophene-2-sulfonamide includes a five-membered ring, a sulfonamide group, and a bromine atom .Chemical Reactions Analysis

5-Bromothiophene-2-sulfonamide may be used to synthesize various compounds, such as 5-(phenylthio)thiophene-2-sulfonamide, 5-bromothiophene-2-sulfonyl acetamide, and 5-arylthiophene-2-sulfonylacetamide derivatives .Physical And Chemical Properties Analysis

5-Bromothiophene-2-sulfonamide has a melting point of 138-142 °C. It is soluble in methanol .Scientific Research Applications

Isoquinoline Derivatives as Enzyme Inhibitors

Isoquinoline sulfonamides have been extensively studied for their inhibitory effects on various enzymes. Research has shown that certain isoquinoline derivatives are potent inhibitors of phenylethanolamine N-methyltransferase (PNMT) and have potential applications in treating diseases where PNMT activity is implicated. For instance, inhibitors based on the isoquinoline sulfonamide structure have demonstrated significant inhibition of PNMT, highlighting their therapeutic potential in conditions related to epinephrine biosynthesis (Grunewald et al., 2006).

Synthetic Methods for Isoquinoline Derivatives

The synthesis of polyhydroquinoline derivatives has been facilitated by the use of efficient catalysts. For example, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been employed as a catalyst for the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates, demonstrating the versatility of such compounds in organic synthesis (Khaligh, 2014).

Molecular Interactions and Binding Studies

The interactions of isoquinoline sulfonamides with the active sites of various enzymes have been a subject of detailed study. For instance, the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to phenylethanolamine N-methyltransferase has been compared with their isosteric sulfonamides, revealing insights into the molecular basis of enzyme inhibition and the importance of specific functional groups in these interactions (Grunewald et al., 2006).

Protein Kinase Inhibition

Isoquinoline sulfonamides have also been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This discovery has implications for the modulation of cellular signaling pathways, with potential applications in cancer therapy and other diseases where abnormal protein kinase activity is observed (Hidaka et al., 1984).

Fluorescence and Quantum Chemical Investigations

Quinoline derivatives have been synthesized and analyzed for their fluorescence properties, with studies on multi-substituted quinoline derivatives offering insights into their potential use in fluorescent labeling and imaging applications (Le et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 7-[(5-bromothiophen-2-yl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O4S2/c1-22-15(19)18-7-6-10-2-3-12(8-11(10)9-18)17-24(20,21)14-5-4-13(16)23-14/h2-5,8,17H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUVEFPZWGXZDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-(5-bromothiophene-2-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Ethylpyrazol-4-yl)-[(5-methylpyridin-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2980126.png)

![5-{3-[(4-Chlorophenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2980127.png)

![2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione](/img/structure/B2980133.png)

![(Z)-2-Cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2980136.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2980138.png)

![4,7-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2980148.png)